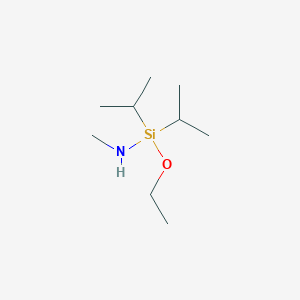
L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine is a synthetic peptide composed of five amino acids: L-glutamine, L-phenylalanine, glycine (three residues), and L-asparagine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (L-asparagine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, glycine, L-phenylalanine, L-glutamine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications, particularly at the phenylalanine residue.
Substitution: Reactions involving the replacement of specific functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Specific reagents depending on the target functional group.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine has several applications in scientific research:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigating potential therapeutic effects and drug delivery mechanisms.
Materials Science: Developing peptide-based materials with unique properties.
Wirkmechanismus
The mechanism of action of L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The peptide’s structure allows it to form specific interactions with target molecules, potentially modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-glutamine
- L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-serine
- L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-tyrosine
Uniqueness
L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of hydrophilic and hydrophobic residues allows for versatile interactions in various environments, making it valuable for diverse research applications.
Eigenschaften
CAS-Nummer |
868170-41-6 |
|---|---|
Molekularformel |
C24H34N8O9 |
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H34N8O9/c25-14(6-7-17(26)33)22(38)32-15(8-13-4-2-1-3-5-13)23(39)30-11-20(36)28-10-19(35)29-12-21(37)31-16(24(40)41)9-18(27)34/h1-5,14-16H,6-12,25H2,(H2,26,33)(H2,27,34)(H,28,36)(H,29,35)(H,30,39)(H,31,37)(H,32,38)(H,40,41)/t14-,15-,16-/m0/s1 |
InChI-Schlüssel |
XIJNCZPFYUELEJ-JYJNAYRXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


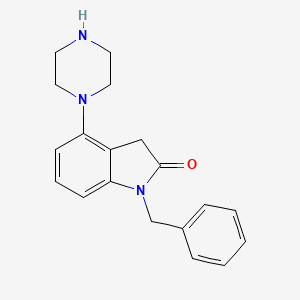
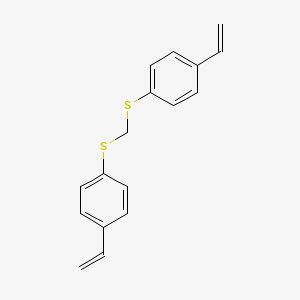
![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)

![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)
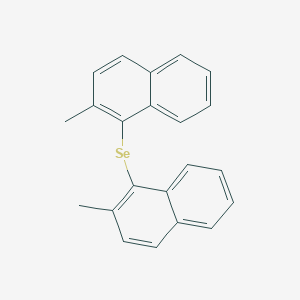
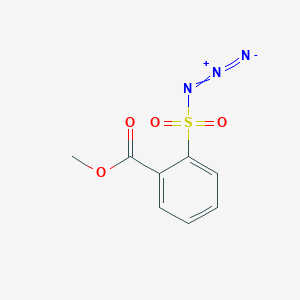
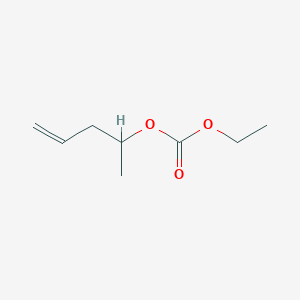
![N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B14188271.png)
![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)
